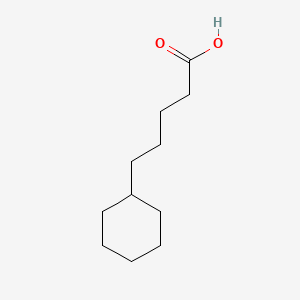

Cyclohexanepentanoic acid

Cat. No. B1584387

Key on ui cas rn:

5962-88-9

M. Wt: 184.27 g/mol

InChI Key: YMUHUYBRWUUAJF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06057371

Procedure details

A solution of cyclohexanepentanoic acid (2 g, 10.9 mmol) in SOCl2 (8 mL) was heated on a steam bath for 3 h. The SOCl2 was removed under vacuum. Chloroform (2×10 mL) was added and reevaporated to give the crude acid chloride as a yellow liquid. A saturated solution of ammonia in dry THF (ammonia gas bubbled through 10 mL of THF for 5 min), was slowly added to a solution of the acid chloride in dry THF (50 mL) while cooling in an ice bath. The reaction mixture was allowed to stir at room temperature for 3 h and was then concentrated to half of its volume and poured onto water (100 mL). The solid was removed by filtration, washed with water and dried (MgSO4). Recrystallization from aqueous MeOH gave 5-cyclohexylvaleramide (1.1 g, 55%); mp 121-122° C. (reported mp 122-123° C.) (Katsellson and Dubinin, Compt. Rend. Acad. Sci. U.R.S.S. [N.S.] 4:405 (1936); Chem. Abstr. 31:3449 (1937)). A suspension of the amide (183 mg, 1 mmol) in anhydrous Et2O (9 mL) was slowly added to a stirred suspension of LiAlH4 (114 mg, 3 mmol) in Et2O (15 mL). After addition was complete, the mixture was heated at reflux for 2 h and then allowed to stir overnight at room temperature. The reaction mixture was cooled to 0° C. and excess LiAlH4 was decomposed by successive addition of water (2 mL), 2N NaOH (2 mL) and water (5 mL). After stirring vigorously for 20 min, the mixture was filtered and the inorganic residue was washed with warm Et2O (3×8 mL). The combined Et2O solution was dried over anhydrous K2CO3 and evaporated to dryness. The residue was distilled under reduced pressure to yield a clear oil (99 mg, 59%); bp 30-36° C. (0.35 mm), Lit. bp 108≥113° C. (15 nm) (Skinner, C. G., et al., J. Am. Chem. Soc. 79:2844 (1957)). A solution of the free base in anhydrous Et2O was added to a solution of oxalic acid (52 mg) in anhydrous Et2O (8 mL) with continuous shaking. The precipitated solid was recrystallized from MeOH/anhydrous Et2O; mp 164° C. (see Table 8).

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:14]>O=S(Cl)Cl.C1COCC1>[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH2:14])=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)CCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O=S(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The SOCl2 was removed under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (2×10 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reevaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude acid chloride as a yellow liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling in an ice bath

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was then concentrated to half of its volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured onto water (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from aqueous MeOH

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)CCCCC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g | |

| YIELD: PERCENTYIELD | 55% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |